molecular formula C9H17NO8S B12642220 N-D-Gluconoyl-L-cysteine CAS No. 94071-03-1

N-D-Gluconoyl-L-cysteine

Cat. No.: B12642220
CAS No.: 94071-03-1
M. Wt: 299.30 g/mol
InChI Key: CRUSWOCJZFSQPD-CXNFULCWSA-N
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Description

N-D-Gluconoyl-L-cysteine is a compound with the molecular formula C9H17NO8S. It is a derivative of L-cysteine, where the amino group is gluconoylated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-D-Gluconoyl-L-cysteine typically involves the reaction of L-cysteine with gluconic acid or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the gluconoyl derivative. The process may involve the use of catalysts and specific pH conditions to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to meet industrial demands, and additional purification steps are incorporated to ensure the quality of the final product. Techniques such as high-performance liquid chromatography (HPLC) are often used for purification .

Chemical Reactions Analysis

Types of Reactions

N-D-Gluconoyl-L-cysteine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as the thiol group from L-cysteine and the hydroxyl groups from gluconic acid .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a disulfide bond.

    Reduction: Reducing agents such as dithiothreitol (DTT) can reduce disulfide bonds back to thiol groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where various substituents can be

Properties

CAS No.

94071-03-1

Molecular Formula

C9H17NO8S

Molecular Weight

299.30 g/mol

IUPAC Name

(2R)-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C9H17NO8S/c11-1-4(12)5(13)6(14)7(15)8(16)10-3(2-19)9(17)18/h3-7,11-15,19H,1-2H2,(H,10,16)(H,17,18)/t3-,4+,5+,6-,7+/m0/s1

InChI Key

CRUSWOCJZFSQPD-CXNFULCWSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)N[C@@H](CS)C(=O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(=O)NC(CS)C(=O)O)O)O)O)O)O

Origin of Product

United States

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